(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride
Overview
Description
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a thiophene ring, and a dimethylaminoethyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the dimethoxy groups, and the coupling with the thiophene ring. Common reagents used in these reactions include dimethyl sulfate, thiophene-2-carboxaldehyde, and dimethylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification methods like recrystallization and chromatography would be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its pharmacological properties.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may allow for the development of new therapeutic agents targeting specific diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Dichloroaniline: An aniline derivative used in dye and herbicide production.
Uniqueness
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride is unique due to its combination of a benzothiazole ring, a thiophene ring, and a dimethylaminoethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2.ClH/c1-22(2)11-12-23(17(24)10-7-14-6-5-13-27-14)20-21-18-15(25-3)8-9-16(26-4)19(18)28-20;/h5-10,13H,11-12H2,1-4H3;1H/b10-7+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCMCJSUMFRZGX-HCUGZAAXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C=CC3=CC=CS3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)/C=C/C3=CC=CS3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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